molecular formula C12H9F3N4OS B294193 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294193
M. Wt: 314.29 g/mol
InChI Key: AQIMBRGYOJLLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as ETT, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. ETT is a member of the triazolothiadiazole family of compounds, which have been shown to exhibit a range of biological activities including anticancer, antifungal, and antibacterial properties. In

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell proliferation and survival. 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of protein kinase B (AKT), a protein involved in cell survival and proliferation.
Biochemical and Physiological Effects
6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the disruption of cell cycle progression. 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways involved in cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell death and the development of new anticancer drugs. However, 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including the development of more efficient synthesis methods, the exploration of its potential applications in other areas of medicinal chemistry, and the investigation of its potential as a therapeutic agent for other diseases, such as fungal and bacterial infections. Additionally, further studies are needed to elucidate the precise mechanisms of action of 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to identify potential drug targets for the development of more effective anticancer drugs.

Synthesis Methods

6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a variety of methods, including the reaction of 4-ethoxyaniline and trifluoroacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with hydrazine hydrate to yield 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Other methods of synthesis have also been reported, including the reaction of 4-ethoxyphenylhydrazine with 3-(trifluoromethyl)-1,2,4-triazole-5-thiol in the presence of phosphorus oxychloride.

Scientific Research Applications

6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. In particular, 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to exhibit antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, 6-(4-Ethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit antibacterial activity against a range of bacterial species, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C12H9F3N4OS

Molecular Weight

314.29 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H9F3N4OS/c1-2-20-8-5-3-7(4-6-8)9-18-19-10(12(13,14)15)16-17-11(19)21-9/h3-6H,2H2,1H3

InChI Key

AQIMBRGYOJLLKQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.